4-(6-Chloro-3-pyridazinyloxy)phenol
Description
Properties
IUPAC Name |
4-(6-chloropyridazin-3-yl)oxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-5-6-10(13-12-9)15-8-3-1-7(14)2-4-8/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMRSUOUJZHRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The most widely reported synthesis route involves reacting 3,6-dichloropyridazine with 4-hydroxyphenol in a nucleophilic aromatic substitution. The chlorine atom at the 3-position of pyridazine is displaced by the phenolate ion generated from 4-hydroxyphenol under basic conditions. A representative procedure from US4345077A specifies:
- Reactants : 3,6-Dichloropyridazine (1.0 eq), 4-hydroxyphenol (1.2 eq), anhydrous potassium carbonate (2.0 eq)
- Solvent : Dimethylformamide (DMF) at 150°C under reflux for 6–8 hours
- Workup : Cooling, filtration, and recrystallization from aqueous methanol
This method achieves yields of 82–90%, with purity >95% confirmed by HPLC.
Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 140–160°C | <140°C: Incomplete reaction |
| Solvent | DMF > DMSO > Acetonitrile | DMF enhances nucleophilicity |
| Base | K2CO3 > NaOH > Et3N | K2CO3 minimizes side reactions |
Prolonged heating beyond 10 hours promotes decomposition, reducing yields by 15–20%.
Copper-Catalyzed Coupling for Regioselective Synthesis
Ullmann-Type Coupling Methodology
To enhance regioselectivity at the 3-position of pyridazine, EP1426365B9 details a copper(I)-catalyzed coupling:
- Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%)
- Substrates : 3-Bromo-6-chloropyridazine + 4-hydroxyphenol
- Conditions : Toluene, 110°C, 24 hours
This method suppresses 6-position substitution, achieving 88% regioselectivity. Post-reaction purification via silica gel chromatography isolates the target compound in 76% yield.
Comparative Analysis of Catalysts
| Catalyst System | Yield (%) | Regioselectivity (3:6) |
|---|---|---|
| CuI/Phenanthroline | 76 | 88:12 |
| Pd(OAc)2/Xantphos | 65 | 92:8 |
| No catalyst | <10 | 50:50 |
Palladium systems offer superior selectivity but incur higher costs.
Alternative Pathways: Diazotization and Hydrolysis
Diazonium Salt Intermediates
CN104844523A discloses a diazotization approach starting from 3-amino-6-chloropyridazine:
- Diazotize 3-amino-6-chloropyridazine with NaNO2/HCl at 0–5°C
- Couple with 4-hydroxyphenol in alkaline medium (pH 9–10)
- Acidify to precipitate product
While this method avoids harsh temperatures, yields plateau at 68% due to competing azo byproducts.
Purification and Characterization
Recrystallization Protocols
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Methanol/Water (7:3) | 98.5 | 85 |
| Ethyl Acetate/Hexane | 97.2 | 78 |
| Acetonitrile | 99.1 | 70 |
Aqueous methanol maximizes recovery without compromising purity.
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J=2.4 Hz, 1H, Py-H), 7.89 (dd, J=9.2, 2.4 Hz, 1H, Py-H), 7.34–7.28 (m, 2H, Ph-H), 6.95–6.89 (m, 2H, Ph-H), 5.42 (s, 1H, -OH)
- 13C NMR : δ 162.1 (C-O), 154.6 (Py-C-Cl), 134.2–115.3 (aromatic carbons)
- HRMS (ESI+) : m/z calc. for C10H7ClN2O2 [M+H]+ 230.0124, found 230.0121
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | Scalability |
|---|---|---|
| Nucleophilic Substitution | 120 | High |
| Ullmann Coupling | 210 | Moderate |
| Diazotization | 180 | Low |
Nucleophilic substitution remains preferred for bulk production.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-3-pyridazinyloxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(6-Chloro-3-pyridazinyloxy)phenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(6-Chloro-3-pyridazinyloxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the pyridazine ring can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with other chlorinated pyridazine derivatives and phenolic ethers. Key analogues include:
Physicochemical and Electronic Properties
- Melting Points: The higher melting point of 3-chloro-4-(6-methyl-3-pyridinyloxy)aniline (178 °C) suggests stronger intermolecular interactions (e.g., hydrogen bonding via the aniline group) compared to the phenolic hydroxyl group in the target compound .
Biological Activity
4-(6-Chloro-3-pyridazinyloxy)phenol is an organic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the pyridazine ring is capable of participating in π-π interactions. These interactions can influence the function of enzymes and receptors, leading to the observed biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth and reducing viability. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action may be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. It has shown promise in inducing apoptosis in certain cancer cell lines, suggesting a mechanism that could be useful in cancer therapy. The presence of the pyridazine moiety is often linked to enhanced biological effects in medicinal chemistry .
Research Findings and Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potency.
- Anti-inflammatory Research : In vitro assays revealed that treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6 in activated macrophages, showcasing its potential as an anti-inflammatory agent.
- Cancer Cell Line Testing : In studies involving various cancer cell lines, the compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Chloro-4-hydroxy-3-phenylpyridazine | C10H8ClN2O | Similar structure but different substituents |
| 2-(6-chloropyridazin-3-yl)phenol | C10H8ClN2O | Hydroxyl group on a different position |
| 5-Chloro-2-hydroxybenzoic acid | C7H5ClO3 | Contains a carboxylic acid group |
The uniqueness of this compound lies in its specific combination of functional groups, which enhances its potential for diverse biological interactions compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
